N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazine ring fused to a benzene moiety. Key structural attributes include:
- A 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen.
- A thioether linkage connecting the acetamide to a 4-ethyl-substituted 1,1-dioxidobenzo[e][1,2,4]thiadiazine ring.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3S2/c1-2-22-14-5-3-4-6-15(14)27(24,25)21-17(22)26-10-16(23)20-13-8-7-11(18)9-12(13)19/h3-9H,2,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCFZMHGANGCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₇H₁₅ClFN₃O₃S₂
- Molecular Weight : 427.9 g/mol
- CAS Number : 1029734-74-4
Biological Activities
Research indicates that derivatives of thiadiazine compounds exhibit a range of biological activities. The specific compound has shown promise in several areas:
1. Anticancer Activity
Studies have demonstrated that certain thiadiazine derivatives possess anticancer properties. In vitro assays against various cancer cell lines, including MCF-7 (human breast cancer), have indicated significant cytotoxic effects. Compounds similar to this compound have been reported to inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and apoptosis .
2. Antibacterial and Antiviral Properties
Thiadiazine derivatives have also been evaluated for their antibacterial and antiviral activities. For instance, certain compounds showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Additionally, antiviral assays indicated potential efficacy against HIV strains .
3. Anti-inflammatory Effects
Research suggests that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiadiazine core.
- Substitution reactions to introduce the chloro and fluoro groups.
- Final acetamide formation through acylation reactions.
These methods are crucial for optimizing yield and purity of the final product .
Case Study 1: Anticancer Screening
A study involving a series of thiadiazine derivatives demonstrated that modifications at the phenyl ring significantly influenced anticancer activity. Specifically, compounds with electron-withdrawing groups exhibited higher potency against MCF-7 cells compared to their electron-donating counterparts.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Apoptosis induction |
| Compound B | 10.0 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various thiadiazine derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 12 |
These results indicate that structural variations can lead to significant differences in biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2,4-Triazole Derivatives ()
Compounds 7–9 in are 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , featuring a triazole core instead of thiadiazine. Key differences:
- Tautomerism : Triazoles exist in equilibrium between thione and thiol tautomers, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the thiadiazine sulfone in the target compound lacks tautomeric flexibility.
- Synthetic Routes : Triazoles derive from hydrazinecarbothioamide cyclization, whereas thiadiazines may require alternative ring-closing strategies.
Thiazolidinone-Indole Hybrid ()
The compound N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide combines a thiazolidinone ring with an indole moiety. Comparison highlights:
- Electron-Withdrawing Groups: Both compounds incorporate sulfone (-SO₂) and chloroaryl groups, but the thiazolidinone-indole hybrid includes a conjugated system that may enhance π-π stacking interactions.
Acetamide Backbone Modifications
Halogen-Substituted Acetamides ()
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : The nitro group enhances electrophilicity, while the methylsulfonyl moiety mirrors the sulfone in the thiadiazine ring of the target compound. Structural analysis shows nitro groups induce planar distortion in aryl rings (O1–N1–C3–C2 torsion angle: -16.7°) .
Structural and Spectral Data Comparison
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
